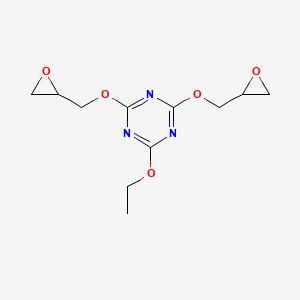
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- is a heterocyclic compound that features a fused imidazo-pyridine ring system with a nitroso group at the 3-position, a methyl group at the 7-position, and a naphthalenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo-Pyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyridine core. This can be achieved through the condensation of 2-aminopyridine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Naphthalenyl Group: The naphthalenyl group can be introduced at the 2-position via a Suzuki coupling reaction, which involves the reaction of a naphthalenyl boronic acid with the corresponding halogenated imidazo-pyridine derivative in the presence of a palladium catalyst.
Nitrosation: The final step involves the introduction of the nitroso group at the 3-position. This can be achieved through the reaction of the imidazo-pyridine derivative with nitrous acid or a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: The nitroso group can also be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo-pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo-pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-: Lacks the nitroso group, which significantly alters its chemical reactivity and biological activity.
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-: Lacks the naphthalenyl group, which affects its overall molecular structure and properties.
Imidazo(1,2-a)pyridine, 2-(2-naphthalenyl)-3-nitroso-: Lacks the methyl group, which influences its steric and electronic properties.
Uniqueness
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- is unique due to the presence of both the nitroso and naphthalenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
364043-77-6 |
|---|---|
Molekularformel |
C18H13N3O |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
7-methyl-2-naphthalen-2-yl-3-nitrosoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H13N3O/c1-12-8-9-21-16(10-12)19-17(18(21)20-22)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |
InChI-Schlüssel |
WKFMQFSCDPRVJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)






